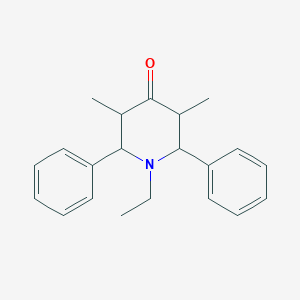
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and receptors involved in cancer cell growth, oxidative stress, and inflammation. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the activity of reactive oxygen species, which are involved in oxidative stress and neurodegenerative diseases. In addition, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to block the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the inhibition of inflammation. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications in various fields and its ability to inhibit enzymes and receptors involved in cancer cell growth, oxidative stress, and inflammation. However, the limitations of using 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective analogs, the investigation of its mechanism of action in various diseases, and the exploration of its potential as a therapeutic agent in clinical trials. In addition, further research is needed to determine the safety and efficacy of 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in humans and to identify any potential side effects.
Méthodes De Synthèse
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 6-methyl-2-pyridinecarboxaldehyde. The final step involves the addition of a pyrrolidinecarboxylic acid derivative to the intermediate product to form 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation and alleviate pain.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-8-15(9-7-12)21-11-14(10-17(21)22)18(23)20-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISWPCKCEJIAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5853731 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)
![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)
![ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)


![(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)

